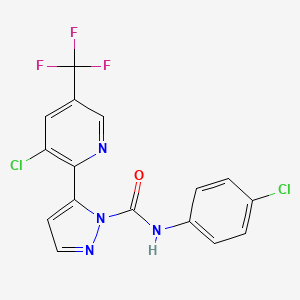
5-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazole-1-carboxylic acid (4-chloro-phenyl)-amide
描述
5-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazole-1-carboxylic acid (4-chloro-phenyl)-amide: is a complex organic compound characterized by its chloro and trifluoromethyl groups attached to a pyridine ring, and a pyrazole ring linked to a carboxylic acid amide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine and pyrazole cores. One common approach is to first synthesize the 3-chloro-5-trifluoromethyl-pyridine core, followed by its reaction with appropriate reagents to introduce the pyrazole ring. The final step involves the formation of the carboxylic acid amide group by reacting the intermediate with 4-chloro-phenylamine under specific conditions, such as using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of large reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, would be crucial to obtain the final product with high purity.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: : The trifluoromethyl group can be reduced under specific conditions.
Substitution: : The chloro groups on the pyridine and phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include m-CPBA (meta-Chloroperoxybenzoic acid) and hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with catalysts like palladium on carbon (Pd/C), can facilitate substitution reactions.
Major Products Formed
Oxidation: : Pyridine-N-oxide derivatives.
Reduction: : Trifluoromethylated alkanes.
Substitution: : Substituted pyridines and phenyl derivatives.
科学研究应用
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives might serve as probes or inhibitors in biological studies.
Medicine: : Potential use in drug discovery, particularly in designing new pharmaceuticals targeting specific receptors or enzymes.
Industry: : Application in materials science for the development of new materials with unique properties.
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The exact mechanism would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazole-1-carboxylic acid (4-chloro-phenyl)-amide
3-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazole-1-carboxylic acid (4-chloro-phenyl)-amide
Uniqueness
The uniqueness of 5-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazole-1-carboxylic acid (4-chloro-phenyl)-amide lies in its specific substitution pattern and the presence of both chloro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
N-(4-chlorophenyl)-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N4O/c17-10-1-3-11(4-2-10)24-15(26)25-13(5-6-23-25)14-12(18)7-9(8-22-14)16(19,20)21/h1-8H,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXMCKSBLWZPAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N2C(=CC=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


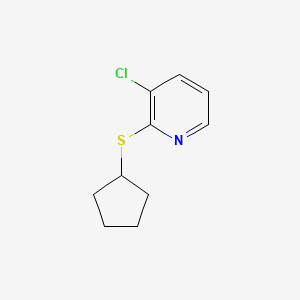
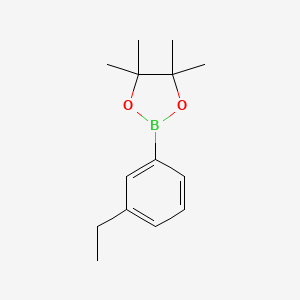
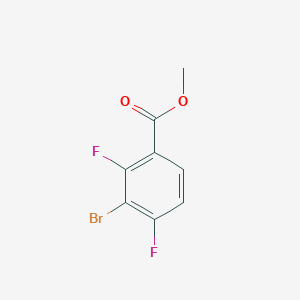
![[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate](/img/structure/B1406915.png)
amine](/img/structure/B1406917.png)
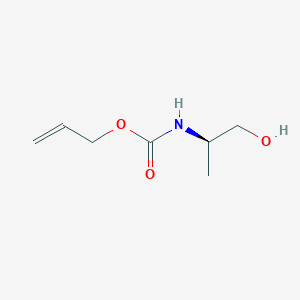
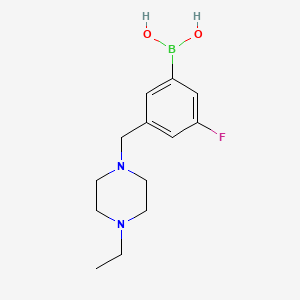
![3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid](/img/structure/B1406922.png)
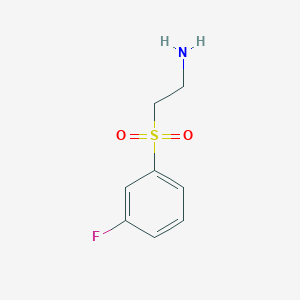
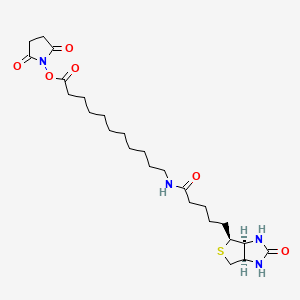
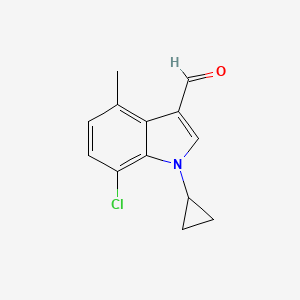
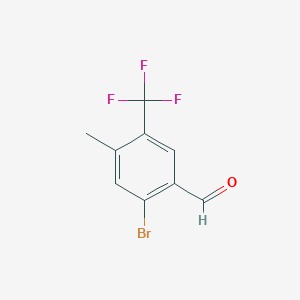
![tert-butyl 5-(2,2,2-trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B1406930.png)

